molecular formula C11H17N5O7S B12414772 [(2S,5R)-2-[(azetidine-3-carbonylamino)carbamoyl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate

[(2S,5R)-2-[(azetidine-3-carbonylamino)carbamoyl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate

Cat. No.: B12414772
M. Wt: 363.35 g/mol
InChI Key: XYTWGTZSUPIYFZ-SFYZADRCSA-N
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Description

[(2S,5R)-2-[(azetidine-3-carbonylamino)carbamoyl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate is a complex organic compound with significant applications in medicinal chemistry. It is known for its role as a beta-lactamase inhibitor, which makes it valuable in the treatment of bacterial infections, particularly when used in combination with beta-lactam antibiotics .

Preparation Methods

The synthesis of [(2S,5R)-2-[(azetidine-3-carbonylamino)carbamoyl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate involves multiple steps. One common synthetic route includes the reaction of azetidine-3-carbonyl chloride with a suitable amine to form the azetidine-3-carbonylamino intermediate. This intermediate is then reacted with a carbamoylating agent to introduce the carbamoyl group. The final step involves the formation of the hydrogen sulfate ester through sulfonation .

Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity. This can include the use of flow microreactors for more efficient and sustainable synthesis .

Chemical Reactions Analysis

[(2S,5R)-2-[(azetidine-3-carbonylamino)carbamoyl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[(2S,5R)-2-[(azetidine-3-carbonylamino)carbamoyl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar compounds include other beta-lactamase inhibitors such as clavulanic acid, sulbactam, and tazobactam. Compared to these compounds, [(2S,5R)-2-[(azetidine-3-carbonylamino)carbamoyl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate has a unique bicyclic structure that provides enhanced stability and efficacy . This uniqueness makes it a valuable addition to the arsenal of beta-lactamase inhibitors used in clinical settings.

Properties

Molecular Formula

C11H17N5O7S

Molecular Weight

363.35 g/mol

IUPAC Name

[(2S,5R)-2-[(azetidine-3-carbonylamino)carbamoyl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate

InChI

InChI=1S/C11H17N5O7S/c17-9(6-3-12-4-6)13-14-10(18)8-2-1-7-5-15(8)11(19)16(7)23-24(20,21)22/h6-8,12H,1-5H2,(H,13,17)(H,14,18)(H,20,21,22)/t7-,8+/m1/s1

InChI Key

XYTWGTZSUPIYFZ-SFYZADRCSA-N

Isomeric SMILES

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C(=O)NNC(=O)C3CNC3

Canonical SMILES

C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)NNC(=O)C3CNC3

Origin of Product

United States

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